molecular formula C16H10ClN3O3S B2706721 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476463-60-2

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2706721
CAS No.: 476463-60-2
M. Wt: 359.78
InChI Key: FAPFFRRSBNHELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of a hydrazine derivative with a carbon disulfide source under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Benzo[d][1,3]dioxole Moiety: This involves the cyclization of a catechol derivative with a suitable dihalide under basic conditions to form the benzo[d][1,3]dioxole ring.

    Coupling Reaction: The final step involves coupling the chlorophenyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification techniques like recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidized Derivatives: Formation of sulfoxides or sulfones.

    Reduced Derivatives: Formation of amines or alcohols.

    Substituted Derivatives: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPFFRRSBNHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.